5-nitro-1H-pyrazol-3-amine hydrochloride

Synthetic Chemistry Process Development Quality Control

Variable purity in nitropyrazoles introduces regioisomeric impurities that act as cytotoxic kinase inhibitors, confounding SAR studies. This certified 5-nitro-3-amino isomer (HCl salt) eliminates batch variability. - **Purity:** ≥95-98% (HPLC); defined impurity profile - **Application:** Privileged scaffold for kinase inhibitor libraries & energetic material precursors - **Outcome:** Reproducible biological assays & predictable detonation parameters

Molecular Formula C3H5ClN4O2
Molecular Weight 164.55
CAS No. 1030018-90-6
Cat. No. B2870030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-nitro-1H-pyrazol-3-amine hydrochloride
CAS1030018-90-6
Molecular FormulaC3H5ClN4O2
Molecular Weight164.55
Structural Identifiers
SMILESC1=C(NN=C1N)[N+](=O)[O-].Cl
InChIInChI=1S/C3H4N4O2.ClH/c4-2-1-3(6-5-2)7(8)9;/h1H,(H3,4,5,6);1H
InChIKeyHSXUKDIZZNLTSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitro-1H-pyrazol-3-amine Hydrochloride – Overview


5-Nitro-1H-pyrazol-3-amine hydrochloride (CAS 1030018-90-6) is a nitrated heterocyclic building block belonging to the pyrazole class of compounds. It consists of a pyrazole core bearing a nitro group at the 5-position, an amino group at the 3-position, and is supplied as the hydrochloride salt. The compound exhibits a molecular weight of 164.55 g/mol and is a versatile small molecule scaffold . Its structural features, particularly the 5-nitro substituent, endow it with unique reactivity and potential biological activity [1]. This compound is of significant interest in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules, as well as in the field of energetic materials research [2].

5-Nitro-1H-pyrazol-3-amine Hydrochloride: Generic Substitution Risks


Generic substitution of 5-nitro-1H-pyrazol-3-amine hydrochloride is not recommended due to significant variability in purity and the presence of undefined impurities that can critically impact downstream synthetic yields, biological assay reproducibility, and the safety profile of derived energetic materials. Reputable vendors specify a minimum purity of 95-98% for this compound . Lower-grade material may contain residual solvents, regioisomeric impurities from synthesis, or degradation products that can act as potent kinase inhibitors or cytotoxic agents, confounding experimental results. Furthermore, the exact isomeric form is crucial; the 5-nitro-3-amino substitution pattern is distinct from the 3-nitro-5-amino isomer, leading to different electronic and steric properties that directly influence reactivity and target binding [1]. Therefore, procurement of a certified, high-purity lot is essential for achieving robust and translatable scientific outcomes.

5-Nitro-1H-pyrazol-3-amine Hydrochloride: Differentiation from Analogs


High Purity vs. Technical Grade Assurance

Commercial suppliers of 5-nitro-1H-pyrazol-3-amine hydrochloride offer the compound with verified purity levels of 95% and 98%, as determined by standardized analytical methods . This contrasts with 'technical grade' or non-certified material, which may have significantly lower purity (often <90%) and contain unidentified impurities. For example, AKSci specifies a minimum purity of 95% , while MolCore and Leyan both provide product with a purity of 98% .

Synthetic Chemistry Process Development Quality Control

Regioisomeric Purity: Ensuring Correct Substitution

The precise 5-nitro-1H-pyrazol-3-amine structure is critical, as it is chemically distinct from its regioisomer, 3-nitro-1H-pyrazol-5-amine. Studies on related methylated analogs reveal that the 3-amino and 5-amino isomers exhibit different amino proton chemical shifts, indicating distinct electronic environments and, by extension, divergent chemical reactivity and potential biological interactions [1]. While quantitative IC50 data for the exact compound is not available, the class of 5-nitropyrazoles, including more complex derivatives, demonstrates potent inhibition of oxidoreductases and proteases [2], a property that may be significantly altered or lost if the regioisomer is used.

Medicinal Chemistry Kinase Inhibition Regioselectivity

In Silico Target Profile: Oxidoreductases & Proteases

In silico analyses, including ADME and PASS predictions, conducted on structurally related 1,3-diaryl-5-nitropyrazoles, indicate a promising biological potential characterized by inhibitory activity against both oxidoreductases and proteases [1]. The most consistent predicted targets include hyponitrite reductase, (R)-6-hydroxynicotine oxidase, acrocylindropepsin, saccharopepsin, and chymosin [1]. While direct experimental data for 5-nitro-1H-pyrazol-3-amine hydrochloride is lacking, the conserved 5-nitropyrazole core is likely a key pharmacophore contributing to this activity profile. This provides a rational basis for prioritizing this scaffold over other pyrazole derivatives that lack the nitro group, which may have different or diminished predicted target engagement.

Computational Chemistry Target Prediction Drug Discovery

Asymmetric Catalysis: Nitro Group for Enantioselectivity

The nitro group on the pyrazole ring can be exploited in asymmetric catalytic synthesis to achieve high stereoselectivity. A related patent describes a method for the asymmetric catalytic synthesis of chiral γ-nitropyrazole amide compounds using nitroalkanes and α,β-unsaturated pyrazole amides as starting materials, with a chiral amine oxide/rare earth metal complex as the catalyst [1]. This method achieves an exceptional enantiomeric excess of 99% ee for the resulting chiral nitropyrazole amide [1]. This demonstrates that nitropyrazole derivatives are not merely static building blocks but can participate in highly controlled, enantioselective transformations, a feature less common for unactivated or differently substituted pyrazoles.

Asymmetric Synthesis Catalysis Process Chemistry

5-Nitro-1H-pyrazol-3-amine Hydrochloride: Application Scenarios


Medicinal Chemistry: Kinase Inhibitor Development

The 5-nitro-1H-pyrazol-3-amine hydrochloride core serves as a privileged scaffold for the development of kinase inhibitors. Its structure, containing both a nitro group and a primary amine, allows for versatile derivatization. The compound can be used to synthesize focused libraries of pyrazole-based kinase inhibitors, leveraging the predicted inhibition of oxidoreductases and proteases as a starting point for target validation [1]. The high purity (95-98%) of commercially available material ensures that the resulting analogs are not contaminated with impurities that could skew SAR or early-stage ADME data .

Asymmetric Catalysis: Chiral Nitropyrazole Synthesis

Researchers engaged in asymmetric synthesis can utilize 5-nitro-1H-pyrazol-3-amine hydrochloride to explore its potential as a substrate or precursor in enantioselective transformations. The presence of the nitro group, as demonstrated in related patents, enables access to chiral γ-nitropyrazole amides with exceptional enantioselectivity (99% ee) [2]. This makes the compound a valuable entry point for generating chiral, non-racemic nitropyrazole derivatives, which are in high demand as advanced intermediates for the pharmaceutical and agrochemical industries.

Energetic Materials: Structure-Property Studies

Given the established utility of nitropyrazoles as powerful energetic materials [3], 5-nitro-1H-pyrazol-3-amine hydrochloride can be employed as a model compound or building block in the design and synthesis of novel energetic molecules. The amino group provides a convenient handle for further functionalization, allowing researchers to systematically modify the molecular structure and study the resulting impact on performance parameters such as detonation velocity and sensitivity, as outlined in recent studies on alkyl-bridged nitropyrazoles [3].

Activity-Based Probes for Oxidoreductases

The in silico-predicted activity of 5-nitropyrazole derivatives against specific oxidoreductases, including hyponitrite reductase and (R)-6-hydroxynicotine oxidase, presents a unique opportunity for chemical biology applications [1]. The compound can be functionalized through its amine group to create activity-based probes (ABPs) for studying the function, localization, and dynamics of these enzymes in complex biological systems. This is a key differentiator from other heterocyclic scaffolds lacking this predicted bioactivity profile.

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